molecular formula C17H12BrNO2 B2637986 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one CAS No. 139781-14-9

3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one

Cat. No.: B2637986
CAS No.: 139781-14-9
M. Wt: 342.192
InChI Key: FXROTDSWXRSXMK-UHFFFAOYSA-N
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Description

3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one: is a chemical compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of 4-phenylquinolin-2(1H)-one followed by acetylation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and acetylating agents like acetic anhydride or acetyl chloride. The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted quinolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with carboxyl or hydroxyl groups, while substitution reactions can produce a wide range of substituted quinolinones.

Scientific Research Applications

3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylquinolin-2(1H)-one: A precursor in the synthesis of 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one.

    6-Bromo-4-phenylquinolin-2(1H)-one: A closely related compound with similar structural features.

    3-Acetyl-4-phenylquinolin-2(1H)-one: Another derivative with acetyl and phenyl groups.

Uniqueness

This compound stands out due to the presence of both acetyl and bromine substituents, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-acetyl-6-bromo-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2/c1-10(20)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(15)21/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXROTDSWXRSXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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